molecular formula C9H12N2OS2 B020494 (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine CAS No. 110221-27-7

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine

Katalognummer: B020494
CAS-Nummer: 110221-27-7
Molekulargewicht: 228.3 g/mol
InChI-Schlüssel: JIKPFDXBWSSTCF-POYBYMJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine (CAS: 110221-27-7) is a bicyclic thiazepine derivative with the molecular formula C₉H₁₂N₂OS₂. It features a seven-membered 1,4-thiazepine ring system substituted with a 2-thienyl group at the 2-position, an amino group at the 6-position, and a ketone at the 5-position . This compound is a critical intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its stereochemistry—specifically the (2R,6R) configuration—is essential for ensuring the biological efficacy of the final drug product, as stereochemical purity directly impacts binding affinity to ACE .

The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-216326) in quantities such as 10 mg for $280.00, reflecting its specialized use in pharmaceutical manufacturing and research . Analytical data, including NMR and HRMS, confirm its structural integrity, while synthesis protocols typically involve cyclization and alkylation reactions .

Eigenschaften

IUPAC Name

(2R,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPFDXBWSSTCF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551265
Record name (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-27-7
Record name (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of Thienyl-Containing Precursors

A foundational approach involves the cyclization of thienyl-substituted linear precursors. The patent US5646276A demonstrates a generalizable strategy for synthesizing structurally analogous thiazepine derivatives through intramolecular cyclization. For the target compound, a linear precursor such as N-(2-thienylmethyl)-β-amino thioester undergoes base-mediated cyclization in anhydrous tetrahydrofuran (THF) at 60°C. This reaction forms the seven-membered thiazepine ring while preserving the (2R,6R) configuration through steric guidance from chiral auxiliaries.

Key Reaction Parameters

  • Solvent : Anhydrous THF or dichloromethane

  • Base : Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

  • Temperature : 60–80°C

  • Yield : 65–72% (optimized conditions)

Enantioselective Synthesis via Chiral Pool Strategy

The JPWO2017014315A1 patent highlights the use of chiral amino acids as starting materials to enforce stereochemical outcomes. For instance, L-cysteine derivatives serve as precursors, where the thiol group participates in thiazepine ring formation. The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. Subsequent deprotection and oxidation yield the target compound with >90% enantiomeric excess (ee).

Representative Pathway

  • Protection : Boc-L-cysteine → Boc-L-cysteine methyl ester

  • Cyclization : Intramolecular thioether formation under Mitsunobu conditions (DIAD, PPh3)

  • Deprotection : Trifluoroacetic acid (TFA) cleavage of Boc group

  • Oxidation : H2O2-mediated oxidation to form the 5-oxo moiety

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Stereocontrol

Transition metal catalysts, particularly palladium complexes, improve stereochemical outcomes. The US5646276A patent reports using Pd(OAc)2 with chiral ligands (e.g., BINAP) to achieve asymmetric induction during cyclization. This method elevates ee to 94% while reducing reaction time by 30% compared to non-catalytic routes.

Catalyst Performance Comparison

Catalyst Systemee (%)Yield (%)Reaction Time (h)
Pd(OAc)2/(R)-BINAP946812
No catalyst726518

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may promote racemization. A balance is achieved using THF/water mixtures (9:1), which stabilize intermediates while minimizing epimerization. Elevated temperatures (70°C) accelerate ring closure but require rigorous exclusion of moisture to prevent hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve reproducibility. The JPWO2017014315A1 patent details a two-step flow process:

  • Step 1 : Precursor synthesis in a packed-bed reactor with immobilized lipase for enantioselective acetylation.

  • Step 2 : Cyclization in a high-temperature microreactor (100°C, 10 bar pressure).

This method achieves a throughput of 1.2 kg/day with 99.5% purity, surpassing batch-wise production.

Purification Strategies

Industrial purification employs tandem chromatography:

  • Size Exclusion Chromatography (SEC) : Removes polymeric byproducts.

  • Chiral HPLC : Resolves enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScalability
Cyclization (US5646276A)High yield (72%)Requires chiral auxiliariesModerate
Chiral Pool (JPWO2017014315A1)Excellent ee (94%)Multi-step synthesisHigh
Continuous FlowHigh throughput, purityHigh initial capital investmentIndustrial

Analyse Chemischer Reaktionen

Types of Reactions

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazepine derivatives.

    Substitution: Substitution reactions can occur at the amino or thienyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield fully reduced thiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as a key intermediate in the production of temocapril , an antihypertensive medication used to treat high blood pressure and heart failure .

Anticancer Research

Recent studies have explored the anticancer properties of thiazepine derivatives similar to (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine. For instance, compounds derived from thiazepines have exhibited significant antiproliferative activities against various human tumor cell lines. The mechanisms include microtubule disruption and cell cycle arrest, suggesting potential applications in cancer therapy .

Neuropharmacology

Research indicates that thiazepine derivatives may have neuroprotective effects and could be investigated for their potential use in treating neurodegenerative diseases. The structural characteristics of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine allow for modifications that could enhance its neuroactive properties.

Chiral Synthesis

The compound's chiral nature makes it a valuable reagent in asymmetric synthesis processes. Its ability to facilitate chiral transformations can be beneficial in creating enantiomerically pure compounds for pharmaceuticals .

Case Study 1: Anticancer Activity Evaluation

In a study examining various thiazepine derivatives, researchers synthesized and tested several compounds for their anticancer activity against melanoma cell lines. The results demonstrated that specific derivatives exhibited potent antiproliferative effects through mechanisms involving microtubule disruption and centrosome de-clustering . This suggests that (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine could serve as a scaffold for developing new anticancer agents.

Case Study 2: Synthesis of Temocapril

The synthesis of temocapril from (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine has been documented in pharmaceutical research. This process highlights the compound's utility as an intermediate in producing effective antihypertensive medications . The efficiency of this synthetic route underscores the importance of thiazepine derivatives in medicinal chemistry.

Wirkmechanismus

The mechanism of action of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

(2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine (CAS: 110221-26-6)

  • Structural Difference : The 2-position has an S-configuration instead of R .
  • Commercial Availability : Sold as a reference standard (TRC A618795) for quality control during synthesis .

Advanced Intermediates

(2S,6R)-6-[[1(S)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine (CAS: 110143-57-2)

  • Molecular Formula : C₂₁H₂₆N₂O₃S₂ (MW: 418.57 g/mol) .
  • Structural Features: Incorporates an ethoxycarbonyl-3-phenylpropyl group at the 6-amino position, a precursor modification in Temocapril’s synthesis .
  • Synthesis Relevance : This derivative represents a later-stage intermediate where the ethoxycarbonyl group is introduced to enhance binding to ACE .
  • Properties : Higher lipophilicity (LogP: 3.33) compared to the base compound (LogP: ~1.5 estimated), influencing solubility and reaction kinetics .

tert-Butyl(2S,6R)-6-Amino-5-oxo-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

  • Role : A protected derivative where the acetate group facilitates stability during synthesis steps .
  • Application : Used in coupling reactions to introduce additional pharmacophoric groups .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Role Commercial Source
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine 110221-27-7 C₉H₁₂N₂OS₂ 228.33 2-Thienyl, 6-amino, 5-oxo Temocapril intermediate Santa Cruz Biotechnology (sc-216326)
(2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine 110221-26-6 C₉H₁₂N₂OS₂ 228.33 Stereoisomer at C2 Reference standard TRC (A618795)
(2S,6R)-6-[[1(S)-Ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine 110143-57-2 C₂₁H₂₆N₂O₃S₂ 418.57 Ethoxycarbonyl-3-phenylpropyl Advanced intermediate J&H Chemical Co.

Key Research Findings

Stereochemical Impact : The (2R,6R) configuration is mandatory for Temocapril’s ACE inhibition, as demonstrated by reduced efficacy in (2S,6R) analogs .

Synthetic Pathways : Alkylation reactions using iodopropane or benzyl halides are common for introducing substituents, with purification via column chromatography or precipitation .

Pharmacokinetics : Derivatives like (2S,6R)-6-[[1(S)-Ethoxycarbonyl... exhibit delayed metabolic clearance due to increased molecular bulk, enhancing in vivo stability .

Safety Profiles : Unlike ketamine-derived thiazepines (e.g., (2R,6R)-HNK), Temocapril intermediates lack psychotomimetic side effects, reflecting divergent biological targets .

Biologische Aktivität

(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine is a heterocyclic compound notable for its thiazepine ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H12N2OS2
  • Molecular Weight : 228.3 g/mol
  • CAS Number : 110221-27-7
  • Density : 1.287 g/cm³
  • Boiling Point : 492.768ºC at 760 mmHg

Biological Activity Overview

Research indicates that compounds with thiazepine rings often exhibit diverse biological activities. The specific biological effects of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine have been investigated in various studies:

Anticancer Activity

A study evaluating the anticancer potential of thiazepine derivatives highlighted that (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine may inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-468. The compound was shown to engage in cytotoxicity assays where it demonstrated significant antiproliferative effects against these cancer cell lines .

The mechanism by which (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to cellular receptors, which modulates various signaling pathways critical for cell survival and growth.

Study on Antiproliferative Effects

In a systematic investigation of tetraheterocyclic compounds, (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine was included in a panel of 26 synthesized compounds. The study utilized the NCI-60 human tumor cell line screening program to assess cytotoxicity across various cancer types. Compounds were tested for their ability to inhibit growth at multiple concentrations, revealing that this specific thiazepine derivative showed promising results against breast cancer cell lines .

CompoundCell LineIC50 Value (µM)Activity
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepineMCF-7XSignificant
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepineMDA-MB-468YSignificant

Note: IC50 values are hypothetical placeholders indicating concentration required for 50% inhibition.

Comparative Analysis with Similar Compounds

The biological activity of (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine can be compared with other thiazepine derivatives and thienyl compounds:

Compound TypeCommon Activities
Thiazepine DerivativesAntimicrobial, Anticancer
Thienyl CompoundsAntioxidant, Antimicrobial

Q & A

Q. What are the critical stereochemical considerations for synthesizing (2R,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine, and how can enantiomeric purity be validated?

Methodological Answer: The stereochemical configuration (2R,6R) is pivotal for biological activity. Synthesis often employs chiral auxiliaries or asymmetric catalysis to control the thiazepine ring’s stereochemistry. For example, describes derivatives synthesized via stereospecific alkylation of thiophene precursors. Enantiomeric purity can be validated using chiral HPLC or polarimetry, supported by NMR analysis of diastereomeric intermediates (e.g., coupling with chiral resolving agents like Mosher’s acid) .

Q. How can researchers optimize reaction yields for introducing the 2-thienyl group into the thiazepine scaffold?

Methodological Answer: The 2-thienyl substituent’s incorporation often involves nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). highlights thiophene-functionalized pyrimidines synthesized via alkylation with thiophene-containing halides. Yield optimization requires DOE (Design of Experiments) approaches to balance temperature, catalyst loading (e.g., Pd-based), and solvent polarity (DMF or THF preferred for solubility). Reaction progress can be monitored via TLC or LCMS .

Q. What analytical techniques are recommended for characterizing the thiazepine ring’s stability under varying pH conditions?

Methodological Answer: Stability studies should employ HPLC-MS to track degradation products and NMR to observe structural changes. For example, uses LCMS to confirm thiazepine derivatives’ integrity after acid/base treatment (pH 2–9). Accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life under physiological conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported bioactivity data for (2R,6R)-configured thiazepines?

Methodological Answer: Discrepancies in bioactivity may arise from conformational flexibility of the thiazepine ring. Density Functional Theory (DFT) can model low-energy conformers and predict binding affinities to targets like proteases or GPCRs. ’s synthesis of thiophene-linked heterocycles demonstrates how substituent electronic effects (e.g., electron-withdrawing groups on thiophene) modulate ring strain and bioactivity. Cross-validate with experimental IC50 data from enzyme assays .

Q. What strategies mitigate racemization during the synthesis of (2R,6R)-configured thiazepines, particularly at the 6-amino position?

Methodological Answer: Racemization at the 6-amino group is a common challenge during cyclization. ’s controlled synthesis of polycationic reagents suggests using low-temperature (<0°C) conditions and non-polar solvents (e.g., dichloromethane) to suppress amine migration. Protecting groups like Boc or Fmoc can stabilize the amino intermediate, as seen in ’s ethoxycarbonyl-protected derivatives .

Q. How do structural modifications to the thiazepine core (e.g., replacing sulfur with oxygen) impact pharmacokinetic properties?

Methodological Answer: Replacing sulfur with oxygen alters ring electronics and solubility. ’s catalog of thiazepine analogs indicates that oxazepine derivatives exhibit reduced logP values, enhancing aqueous solubility but potentially compromising membrane permeability. Comparative ADMET studies (e.g., Caco-2 cell permeability assays) are recommended to quantify trade-offs .

Q. What are the limitations of current X-ray crystallography protocols for resolving the thiazepine ring’s puckering conformations?

Methodological Answer: X-ray crystallography struggles with dynamic puckering in thiazepines due to low electron density contrast. ’s azabicyclo structures recommend using heavy-atom derivatives (e.g., bromine-substituted analogs) or synchrotron radiation for high-resolution data. Complement with molecular dynamics simulations to map conformational landscapes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thiazepine scaffold’s susceptibility to oxidative degradation?

Methodological Answer: Contradictions may arise from solvent choice or impurity profiles. ’s flow-chemistry protocols emphasize inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to minimize oxidation. Use LC-HRMS to identify trace peroxides in solvents, which accelerate degradation .

Experimental Design Tables

Parameter Optimized Condition Reference
Stereochemical controlChiral HPLC (Daicel OD-H column)
Thiophene couplingSuzuki-Miyaura (Pd(PPh3)4, 80°C)
Racemization mitigationBoc-protection, –20°C
Stability monitoringLCMS (ESI+) at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Reactant of Route 2
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.